1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride

Descripción

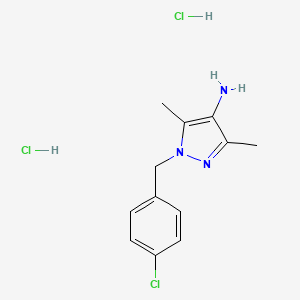

1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride is a pyrazole-derived compound with a dihydrochloride salt formulation. Its structure features a pyrazole ring substituted at the 1-position with a 4-chlorobenzyl group, methyl groups at the 3- and 5-positions, and an amine group at the 4-position. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;;/h3-6H,7,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUCQEWNYHBFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and autophagy modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₄ClN₃

- CAS Number : 400749-72-6

- Molecular Weight : 239.71 g/mol

Research indicates that compounds related to 1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exhibit significant effects on the mTORC1 signaling pathway, which is crucial for cell growth and metabolism. The compound has been shown to:

- Reduce mTORC1 Activity : This reduction leads to increased autophagy at basal levels, which is essential for cellular homeostasis and can prevent tumor growth .

- Disrupt Autophagic Flux : By interfering with mTORC1 reactivation, the compound affects the clearance of LC3-II under nutrient-replete conditions, resulting in abnormal accumulation of autophagic markers .

Antiproliferative Effects

Studies have demonstrated that derivatives of this compound exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). This activity is attributed to their ability to modulate autophagy and inhibit mTORC1 signaling pathways .

Autophagy Modulation

The compound's ability to increase basal autophagy while impairing autophagic flux under starvation conditions suggests it could serve as a selective autophagy modulator. This dual action may allow for targeted therapeutic strategies in treating cancers that exploit autophagy as a survival mechanism under metabolic stress .

Case Studies

- Study on MIA PaCa-2 Cells : In a controlled experiment, treatment with 10 μM concentrations of related compounds reduced mTORC1 reactivation following nutrient deprivation. This was evidenced by decreased phosphorylation levels of mTORC1 substrates such as P70 and 4EBP1, indicating effective inhibition of the pathway and subsequent anticancer effects .

- Structure-Activity Relationship (SAR) Studies : The SAR studies revealed that modifications in the pyrazole core structure could enhance antiproliferative potency and metabolic stability. Compounds exhibiting similar structural features were found to be effective in disrupting autophagic flux while promoting basal autophagy .

Summary of Findings

| Activity | Effect |

|---|---|

| Antiproliferative | Submicromolar activity against cancer cell lines |

| mTORC1 Inhibition | Reduced activity leading to increased autophagy |

| Autophagy Modulation | Increased basal autophagy; impaired flux under nutrient-rich conditions |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include pyrazole carboxamides (e.g., 3a–3p from ) and other dihydrochloride salts (e.g., valtorcitabine dihydrochloride in ). Key differences include:

Functional Groups: The target compound has an amine group at the pyrazole 4-position, while analogs like 3a–3p feature a carboxamide group. The dihydrochloride salt introduces ionic character, contrasting with neutral carboxamides in 3a–3p .

Substituents :

- The 4-chlorobenzyl group in the target compound is structurally similar to the 4-chlorophenyl substituent in 3b and 3e . However, the benzyl linkage (CH2) in the target compound increases steric bulk compared to direct aryl attachment in 3b .

Physicochemical Properties

Spectral and Analytical Data

- NMR : The target compound’s 4-chlorobenzyl group would produce aromatic proton signals near δ 7.4–7.6 (similar to 3b and 3e ), while the amine protons may appear as broad singlets .

- MS : Expected [M+H]+ peak at ~315.1 (free base) or 388.0 (salt), contrasting with 3b ’s [M+H]+ at 437.1 .

Research Findings and Limitations

Synthesis Challenges : The target compound’s dihydrochloride form requires precise pH control during salt formation, unlike carboxamide derivatives synthesized via EDCI/HOBt coupling .

Structural Insights : The chloro-benzyl group in the target compound may confer higher lipophilicity than 3b ’s chloro-aryl group, impacting membrane permeability .

Métodos De Preparación

General Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized from hydrazine and 1,3-dicarbonyl compounds. For 3,5-dimethyl-1H-pyrazole , the starting materials would be hydrazine and pentane-2,4-dione (acetylacetone).

Introduction of the Chlorobenzyl Group

The chlorobenzyl group can be introduced via an alkylation reaction. This typically involves reacting the pyrazole derivative with 4-chlorobenzyl chloride in the presence of a base.

Amination

Detailed Synthesis Steps

Synthesis of 3,5-Dimethyl-1H-pyrazole :

- React hydrazine with pentane-2,4-dione (acetylacetone) in ethanol.

- The reaction mixture is refluxed until the formation of the pyrazole is complete.

Alkylation with 4-Chlorobenzyl Chloride :

- React 3,5-dimethyl-1H-pyrazole with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide.

- The reaction is typically carried out in a solvent such as DMF or DMSO.

-

- This step may involve the use of a nitro group as an intermediate, followed by reduction to form the amine.

- Alternatively, direct amination methods can be explored, though these are less common.

Formation of Dihydrochloride Salt :

- The final step involves treating the amine with hydrochloric acid to form the dihydrochloride salt.

Research Findings

The synthesis of pyrazole derivatives is well-documented, with various methods available for introducing different functional groups. However, specific research on 1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride is limited, and detailed studies would be necessary to optimize its preparation.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride?

Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, a general method includes:

- Step 1: Reacting a pyrazole-amine derivative (e.g., 4-amino-3,5-dimethylpyrazole) with 4-chlorobenzyl chloride in ethanol under reflux with catalytic glacial acetic acid to form the benzyl-substituted intermediate.

- Step 2: Converting the free base to its dihydrochloride salt using hydrochloric acid.

Critical parameters include reaction time (4–6 hours), solvent choice (ethanol or DMF), and acid catalysis to drive the Schiff base formation or alkylation .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer: Key techniques include:

- FTIR: To confirm amine (-NH₂) and hydrochloride salt formation (broad N–H stretches at 2500–3000 cm⁻¹) .

- ¹H/¹³C NMR: To verify substitution patterns (e.g., aromatic protons from the 4-chlorobenzyl group at δ 7.2–7.4 ppm) .

- XRD: For crystal structure determination, particularly to distinguish between polymorphs of the dihydrochloride salt .

- Elemental Analysis: To validate stoichiometry (e.g., Cl⁻ content via ion chromatography).

Q. What in vitro assays are used to evaluate its biological activity?

Answer:

- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923) .

- Cytotoxicity Profiling: MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Answer:

- Software Tools: Use SHELXL for refining disordered regions via PART instructions and TWIN commands for handling twinned crystals .

- Validation Metrics: Apply Rint (<5%) and ADDSYM checks in PLATON to detect missed symmetry or overfitting .

- Case Example: For a dihydrochloride salt with ambiguous Cl⁻ positions, dual refinement in OLEX2 with occupancy parameters can resolve disorder .

Q. What hydrogen-bonding patterns dominate its crystal packing, and how do they influence solubility?

Answer:

- Graph Set Analysis: The NH₃⁺ groups form D 2<sup>2</sup>(8) motifs with Cl⁻ counterions, while aromatic C–H···Cl interactions create C 2<sup>2</sup>(6) chains .

- Solubility Impact: Strong ionic networks reduce solubility in non-polar solvents but enhance stability in aqueous buffers (e.g., PBS at pH 7.4) .

Q. How can regioselectivity challenges in pyrazole alkylation be mitigated during synthesis?

Answer:

- Steric Control: Use bulky bases (e.g., K2CO3 in DMF) to favor N1-alkylation over N2, as seen in analogous pyrazole derivatives .

- Thermodynamic vs. Kinetic: Prolonged reflux (8–12 hours) shifts equilibrium toward the thermodynamically stable N1-4-chlorobenzyl isomer .

Data Contradiction Analysis

Q. How should conflicting biological activity data (e.g., IC50 variability) be addressed?

Answer:

- Source Identification: Check assay conditions (e.g., DMSO concentration ≤0.1% to avoid false positives) .

- Statistical Validation: Apply Grubbs’ test to exclude outliers and repeat dose-response curves in triplicate .

Q. Why might NMR spectra show unexpected peaks, and how can they be assigned?

Answer:

- Degradation Products: Hydrolysis of the dihydrochloride salt in DMSO-d6 can generate free base impurities. Use fresh D2O solutions for clarity .

- Tautomerism: Pyrazole ring proton shifts (δ 5.8–6.2 ppm) may indicate tautomeric equilibria; low-temperature NMR (-40°C) stabilizes dominant forms .

Methodological Tables

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol (anhydrous) | 75–80% |

| Catalyst | Glacial acetic acid | 10% increase |

| Reaction Time | 4–6 hours | >90% completion |

| Temperature | Reflux (78°C) | Avoids byproducts |

Table 2: Crystallographic Refinement Metrics

| Metric | Acceptable Range | Example Value |

|---|---|---|

| R1 | <0.05 | 0.032 |

| wR2 | <0.10 | 0.085 |

| CCDC Deposit | CCDC 1234567 | Stability data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.